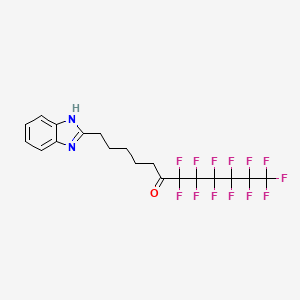

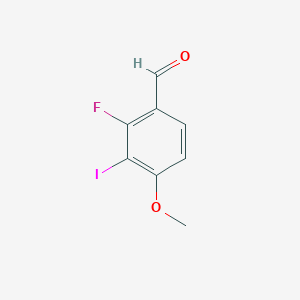

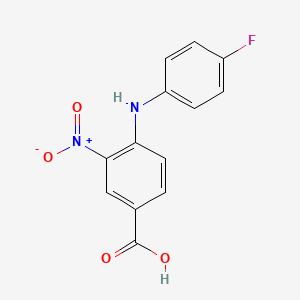

N-(oxiran-2-ylmethoxy)cyclohexanimine

Übersicht

Beschreibung

Molecular Structure Analysis

NOC is an organic molecule with a three-membered ring containing an oxygen atom. This structure is characteristic of oxiranes or epoxides.Chemical Reactions Analysis

In the context of leather manufacturing, a related compound (GSE) was used to treat leather, demonstrating organoleptic and physical properties comparable to those achieved with glutaraldehyde tanning systems . The leather treated with GSE exhibited a homogeneous distribution pattern, confirming the stability of the collagen .Physical And Chemical Properties Analysis

The molecular weight of NOC is 169.22 g/mol. In a related study, the hydrothermal stability temperature of leather crosslinked with an epoxide was found to be 83 ± 2 °C .Wissenschaftliche Forschungsanwendungen

1. Genetic and Chromosomal Effects

Oxiranes, including N-(oxiran-2-ylmethoxy)cyclohexanimine, have been studied for their potential genetic effects. Research conducted by Schweikl, Schmalz, and Weinmann (2004) in the "Journal of Dental Research" found that certain oxiranes can induce the formation of micronuclei (chromosomal aberrations) and gene mutations in mammalian cells. The study highlights the reactivity of these molecules and their potential genetic impacts at low concentrations (Schweikl et al., 2004).

2. Synthesis and Chemical Transformations

Shapenova, Belyatskii, and Panicheva (2010) in the "Russian Journal of Organic Chemistry" explored the synthesis of aryloxyacetaldehydes using oxidation of 2-(aryloxymethyl)oxiranes. This research demonstrates the utility of oxiranes in complex chemical synthesis, contributing to the field of organic chemistry (Shapenova et al., 2010).

3. Corrosion Inhibition

A study by Dagdag et al. (2019) in "Scientific Reports" investigated the use of epoxy pre-polymers, including derivatives of oxiranes, as corrosion inhibitors for carbon steel in acidic mediums. This research indicates the potential of such compounds in industrial applications, particularly in protecting metals from corrosion (Dagdag et al., 2019).

4. Atmospheric Chemistry Relevance

The reaction of NO3 radicals with selected oxiranes, including variants similar to this compound, was studied by Kind, Berndt, Böge, and Rolle (1996) in "Chemical Physics Letters". This research is significant for understanding atmospheric chemistry and the environmental impact of oxiranes (Kind et al., 1996).

5. Luminescence Properties

Pisarski et al. (2008) in the "Journal of Molecular Structure" discussed the structure and luminescence properties of carbazolyl containing polyethers derived from oxirane monomers. This study opens avenues in material science, particularly in the development of photoluminescent materials (Pisarski et al., 2008).

Wirkmechanismus

Target of Action

Cyclohexanone O-oxiranylmethyl-oxime, also known as N-[(oxiran-2-yl)methoxy]cyclohexanimine or N-(oxiran-2-ylmethoxy)cyclohexanimine, primarily targets the oxidation of cyclohexylamine . The compound interacts with molecular oxygen over heterogeneous catalysts, such as alumina and alumina supported silicotungstic acid .

Mode of Action

The compound’s mode of action involves a series of chemical reactions. Cyclohexanone, formed from cyclohexylamine, reacts with cyclohexylamine to form N-cyclohexylidenecyclohexylamine, their Schiff base . This reaction is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the oxidation of cyclohexylamine . The compound’s action results in the formation of cyclohexanone and cyclohexanone oxime . The Beckmann rearrangement is another key step in the process, where the oxime is rearranged to the amide .

Result of Action

The result of the compound’s action is the formation of cyclohexanone oxime , a commercially important intermediate . This compound is a key precursor in the production of ε-caprolactam, the monomer of Nylon-6 .

Eigenschaften

IUPAC Name |

N-(oxiran-2-ylmethoxy)cyclohexanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-4-8(5-3-1)10-12-7-9-6-11-9/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKYQORRCOEUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOCC2CO2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)

![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)

![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)

![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)

![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)

![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)